Isobutyl acetate
Isobutyl acetate
Isobutyl acetate is a chemical compound, commonly used as a solvent and flavoring agent in food products.
Natural occurrence: Apple, banana, cocoa, fig, grape, grape brandy, pear, pineapple, sherry, strawberry and wine.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Isobutyl acetate (IBA), one of the isomers of butyl acetate, is an odorant found in fruits. Vapor-liquid equilibria of its binary mixture with isobutyl alcohol at 20 and 101.3kPa have been evaluated. Its synthesis via lipase-catalyzed esterification reaction has been reported.
Isobutyl acetate, a medium chain ester, is a high-volume solvent, flavor and fragrance compound. It is the fruity ester formed during the fermentation of wine. Organoleptic threshold value of isobutyl acetate has been evaluated in Norwegian all-malt pilsener beer. Engineered biosynthesis of isobutyl acetate in Escherichia coli directly from glucose has been reported.
Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air.
Isobutyl acetate, also known as acetate d'isobutyle or i-butyl acetic acid, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isobutyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isobutyl acetate is primarily located in the cytoplasm. Isobutyl acetate exists in all eukaryotes, ranging from yeast to humans. Isobutyl acetate can be biosynthesized from isobutanol. Isobutyl acetate is a sweet, apple, and banana tasting compound that can be found in a number of food items such as alcoholic beverages, fig, sweet bay, and muskmelon. This makes isobutyl acetate a potential biomarker for the consumption of these food products.
Isobutyl acetate is the acetate ester of isobutanol. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an isobutanol.
Natural occurrence: Apple, banana, cocoa, fig, grape, grape brandy, pear, pineapple, sherry, strawberry and wine.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Isobutyl acetate (IBA), one of the isomers of butyl acetate, is an odorant found in fruits. Vapor-liquid equilibria of its binary mixture with isobutyl alcohol at 20 and 101.3kPa have been evaluated. Its synthesis via lipase-catalyzed esterification reaction has been reported.
Isobutyl acetate, a medium chain ester, is a high-volume solvent, flavor and fragrance compound. It is the fruity ester formed during the fermentation of wine. Organoleptic threshold value of isobutyl acetate has been evaluated in Norwegian all-malt pilsener beer. Engineered biosynthesis of isobutyl acetate in Escherichia coli directly from glucose has been reported.
Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air.
Isobutyl acetate, also known as acetate d'isobutyle or i-butyl acetic acid, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isobutyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isobutyl acetate is primarily located in the cytoplasm. Isobutyl acetate exists in all eukaryotes, ranging from yeast to humans. Isobutyl acetate can be biosynthesized from isobutanol. Isobutyl acetate is a sweet, apple, and banana tasting compound that can be found in a number of food items such as alcoholic beverages, fig, sweet bay, and muskmelon. This makes isobutyl acetate a potential biomarker for the consumption of these food products.
Isobutyl acetate is the acetate ester of isobutanol. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an isobutanol.
Brand Name:
Vulcanchem
CAS No.:
110-19-0
VCID:
VC21124591
InChI:
InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3
SMILES:
CC(C)COC(=O)C
Molecular Formula:
C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
Molecular Weight:
116.16 g/mol
Isobutyl acetate
CAS No.: 110-19-0
Cat. No.: VC21124591
Molecular Formula: C6H12O2
CH3COOCH2CH(CH3)2
C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Isobutyl acetate is a chemical compound, commonly used as a solvent and flavoring agent in food products. Natural occurrence: Apple, banana, cocoa, fig, grape, grape brandy, pear, pineapple, sherry, strawberry and wine. Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards Isobutyl acetate (IBA), one of the isomers of butyl acetate, is an odorant found in fruits. Vapor-liquid equilibria of its binary mixture with isobutyl alcohol at 20 and 101.3kPa have been evaluated. Its synthesis via lipase-catalyzed esterification reaction has been reported. Isobutyl acetate, a medium chain ester, is a high-volume solvent, flavor and fragrance compound. It is the fruity ester formed during the fermentation of wine. Organoleptic threshold value of isobutyl acetate has been evaluated in Norwegian all-malt pilsener beer. Engineered biosynthesis of isobutyl acetate in Escherichia coli directly from glucose has been reported. Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64°F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air. Isobutyl acetate, also known as acetate d'isobutyle or i-butyl acetic acid, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isobutyl acetate exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isobutyl acetate is primarily located in the cytoplasm. Isobutyl acetate exists in all eukaryotes, ranging from yeast to humans. Isobutyl acetate can be biosynthesized from isobutanol. Isobutyl acetate is a sweet, apple, and banana tasting compound that can be found in a number of food items such as alcoholic beverages, fig, sweet bay, and muskmelon. This makes isobutyl acetate a potential biomarker for the consumption of these food products. Isobutyl acetate is the acetate ester of isobutanol. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an isobutanol. |
|---|---|
| CAS No. | 110-19-0 |
| Molecular Formula | C6H12O2 CH3COOCH2CH(CH3)2 C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 2-methylpropyl acetate |
| Standard InChI | InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3 |
| Standard InChI Key | GJRQTCIYDGXPES-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)C |
| Canonical SMILES | CC(C)COC(=O)C |
| Boiling Point | 243.1 °F at 760 mm Hg (USCG, 1999) 116.5 °C 118 °C 243°F |
| Colorform | Colorless liquid |
| Flash Point | 62 °F (USCG, 1999) 18 °C (64 °F) (Closed cup) 85 °F (Open cup) 18 °C c.c. 64°F |
| Melting Point | -142.8 °F (USCG, 1999) -98.8 °C Fp -98.85 ° -98.85°C -99 °C -145°F |
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